![molecular formula C9H9BN2O3 B577439 (3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid CAS No. 1217501-31-9](/img/structure/B577439.png)
(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid” is a chemical compound with the empirical formula C10H8N2O3 . It is a solid in form and is used as a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of “(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid” include its molecular weight of 204.18 g/mol . It is a solid in form .Scientific Research Applications
- Agonists for Peroxisome Proliferator-Activated Receptors (PPARs) : Researchers have explored derivatives of this compound as potential agonists for PPARδ/β receptors . These receptors play a crucial role in lipid metabolism, inflammation, and glucose homeostasis. Modulating PPAR activity could have implications for treating metabolic disorders, cardiovascular diseases, and cancer.
- In Vitro Antifungal Activity : Some derivatives of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid have demonstrated antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These findings suggest potential applications in crop protection and pharmaceuticals.
- In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic properties of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives. These studies assess factors like oral bioavailability and drug-likeness, aiding in rational drug design .
Medicinal Chemistry and Drug Development
Antifungal Agents
Computational Chemistry and Drug Design
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit various biological activities .
Mode of Action
It is known that the oxadiazole ring is a crucial structural component in many bioactive compounds . The presence of the oxadiazole ring might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,3,4-oxadiazole structure have been reported to influence various biochemical pathways .
Action Environment
Environmental factors such as temperature and ph can significantly influence the action and stability of many compounds .
properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUASKRUUOTZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681573 |
Source
|
Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid | |
CAS RN |
1217501-31-9 |
Source
|
Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.